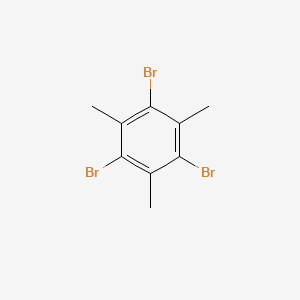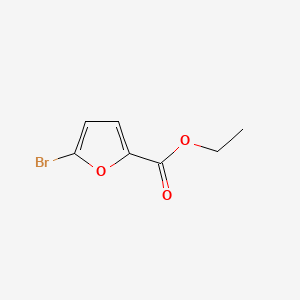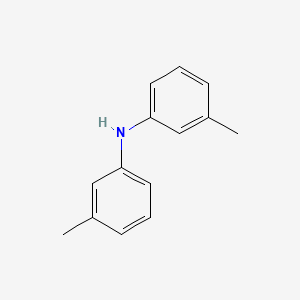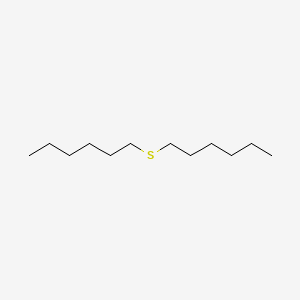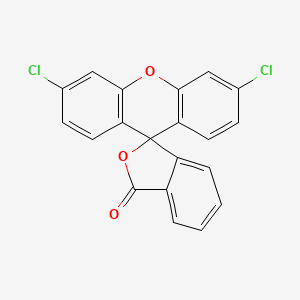
9,10-Di(naphtalèn-2-yl)-2-phénylanthracène
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Di(naphthalen-2-yl)-2-phenylanthracene is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is a derivative of anthracene, featuring two naphthalene groups and one phenyl group attached to the anthracene core. It is primarily recognized for its use in organic light-emitting diodes (OLEDs) due to its excellent electroluminescent properties .
Applications De Recherche Scientifique
9,10-Di(naphthalen-2-yl)-2-phenylanthracene has a wide range of applications in scientific research:
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a fluorescent probe in various assays.
Medicine: Research is ongoing to explore its potential in photodynamic therapy for cancer treatment, leveraging its ability to generate reactive oxygen species upon light activation.
Industry: Beyond OLEDs, it is used in the development of organic semiconductors and photovoltaic devices.
Mécanisme D'action
Target of Action
It’s known that this compound is used as a blue fluorescent emissive material , suggesting that its primary targets could be the molecules or structures involved in light emission or absorption.
Mode of Action
The mode of action of 9,10-Di(naphthalen-2-yl)-2-phenylanthracene involves its interaction with light. As a fluorescent emissive material, it absorbs light at a certain wavelength and then re-emits it at a longer wavelength, which is perceived as blue color
Result of Action
The primary result of the action of 9,10-Di(naphthalen-2-yl)-2-phenylanthracene is the emission of blue fluorescence This is achieved through the absorption of light at a certain wavelength and its subsequent re-emission at a longer wavelength
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Di(naphthalen-2-yl)-2-phenylanthracene typically involves several key reactions, including the Suzuki reaction, the Wittig reaction, and the Heck reaction . These reactions are employed to introduce the naphthalene and phenyl groups to the anthracene core. The Suzuki reaction, for instance, involves the coupling of boronic acids with halides in the presence of a palladium catalyst. The Wittig reaction is used to form carbon-carbon double bonds, while the Heck reaction facilitates the formation of substituted alkenes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common in industrial settings to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Di(naphthalen-2-yl)-2-phenylanthracene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are crucial for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Halogenation and nitration reactions are typical substitution reactions, using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinones, while reduction can produce hydroanthracenes. Substitution reactions typically result in halogenated or nitrated derivatives of the original compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9,10-Diphenylanthracene
- 9,10-Di(naphthalen-2-yl)anthracene
- 9,10-Di([1,1′-biphenyl]-4-yl)anthracene
Uniqueness
Compared to similar compounds, 9,10-Di(naphthalen-2-yl)-2-phenylanthracene stands out due to its unique combination of naphthalene and phenyl groups, which enhance its electroluminescent properties. This makes it particularly suitable for use in blue OLEDs, offering higher efficiency and stability .
Propriétés
IUPAC Name |
9,10-dinaphthalen-2-yl-2-phenylanthracene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H26/c1-2-10-27(11-3-1)32-22-23-37-38(26-32)40(34-21-19-29-13-5-7-15-31(29)25-34)36-17-9-8-16-35(36)39(37)33-20-18-28-12-4-6-14-30(28)24-33/h1-26H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVBBELSDAVRHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C4=CC=CC=C4C(=C3C=C2)C5=CC6=CC=CC=C6C=C5)C7=CC8=CC=CC=C8C=C7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H26 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80732599 |
Source


|
| Record name | 9,10-Di(naphthalen-2-yl)-2-phenylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80732599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865435-20-7 |
Source


|
| Record name | 9,10-Di(naphthalen-2-yl)-2-phenylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80732599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
